Methyl tetra-O-acetyl-β-D-mannopyranoside can be a valuable starting material for the synthesis of various modified mannosides. By selectively removing acetyl groups and introducing new functional groups, researchers can create novel carbohydrate analogs with specific properties. These analogs can be useful for studying carbohydrate-protein interactions or developing new drugs targeting carbohydrate receptors [1].
The presence of the methyl group at the anomeric carbon (C1) makes Methyl tetra-O-acetyl-β-D-mannopyranoside a good glycosyl donor in glycosylation reactions. Glycosylation is the formation of a glycosidic bond between a carbohydrate and another molecule. This technique allows researchers to create complex carbohydrates with defined structures, which are essential for studying biological processes and developing new therapeutic agents [2].
Methyl tetra-O-acetyl-β-D-mannopyranoside can be used as a probe to study lectins, proteins that specifically bind to carbohydrates. By analyzing the binding affinity of lectins to this compound, researchers can gain insights into the mechanisms of mannose recognition in various biological systems [3].
Mannosidases are enzymes that break down mannose-containing carbohydrates. Methyl tetra-O-acetyl-β-D-mannopyranoside can serve as a model substrate to study the activity and specificity of these enzymes. This information is crucial for understanding carbohydrate metabolism and developing new drugs targeting mannosidase activity [4].
Methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside is a methylated glycosylated oligosaccharide with the molecular formula C15H22O10 and a molecular weight of 362.33 g/mol. This compound is characterized by the presence of four acetyl groups attached to the hydroxyl groups of the D-mannopyranose unit, making it a derivative of mannose. It is commonly utilized in proteomics research and carbohydrate chemistry due to its unique structural properties and reactivity .
The biological activity of Methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside has been explored in various studies. It exhibits potential immunomodulatory effects and may influence cellular signaling pathways due to its interaction with lectins and other carbohydrate-binding proteins. Its structural similarity to natural carbohydrates allows it to mimic biological processes involving glycoproteins and glycolipids .
Synthesis of Methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside typically involves the acetylation of D-mannopyranose followed by methylation. The general steps include:
This synthetic route allows for high yields and purity of the desired product .
Methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside finds applications in:
Interaction studies involving Methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside have shown its ability to bind with various lectins and receptors that are crucial for cell recognition processes. These interactions can lead to insights into how carbohydrates influence immune responses and cellular communication. Research indicates that this compound may modulate immune responses by interacting with specific carbohydrate-binding proteins .
Several compounds share structural similarities with Methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside. Here are some notable comparisons:
| Compound Name | Structure | Key Differences |
|---|---|---|
| Methyl 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranoside | C15H22O10 | Contains glucose instead of mannose; different biological activity profile. |
| Methyl β-D-glucopyranoside tetraacetate | C15H22O10 | Similar structure but lacks specific hydroxymethyl groups found in mannose derivatives. |
| Methyl α-D-mannopyranoside | C7H14O6 | A simpler structure without acetylation; different reactivity and applications. |
Methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside is unique due to its specific acetylation pattern and its ability to mimic natural carbohydrates closely while providing enhanced stability and reactivity for synthetic applications .
The International Union of Pure and Applied Chemistry systematic name for Methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside is [(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-methoxyoxan-2-yl]methyl acetate [1] [2]. This systematic nomenclature follows the International Union of Pure and Applied Chemistry convention for carbohydrate derivatives and provides a complete description of the molecular structure [6] [8]. The International Union of Pure and Applied Chemistry name explicitly defines the stereochemical configuration at each carbon center using the R/S designation system [1] [2].
An alternative systematic International Union of Pure and Applied Chemistry designation is (2R,3R,4S,5S,6R)-2-(acetoxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triyl triacetate [6] [8]. This nomenclature emphasizes the pyran ring structure and the arrangement of acetyl protecting groups [6]. The systematic name methyl 2,3,4,6-tetra-O-acetyl-beta-D-manno-hexopyranoside is also recognized as an accepted International Union of Pure and Applied Chemistry designation [2].
| Nomenclature Type | Designation |
|---|---|
| Primary International Union of Pure and Applied Chemistry Name | [(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-methoxyoxan-2-yl]methyl acetate [1] |
| Alternative International Union of Pure and Applied Chemistry Name | (2R,3R,4S,5S,6R)-2-(acetoxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triyl triacetate [6] |
| Carbohydrate-Specific International Union of Pure and Applied Chemistry Name | methyl 2,3,4,6-tetra-O-acetyl-beta-D-manno-hexopyranoside [2] |
Methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside is known by numerous synonyms and alternative designations in chemical literature [2] [5]. The most frequently encountered synonym is Methyl beta-D-Mannopyranoside Tetraacetate [1] [2] [11]. Another widely recognized designation is Methyl 2,3,4,6-tetra-O-acetyl-beta-D-mannopyranoside [2] [5].
The compound is also referred to as Methyl .beta.-D-mannopyranoside tetraacetate and Methyl beta-D-mannopyranoside tetraacetate in various chemical databases [2]. Additional alternative names include .beta.-D-Mannopyranoside, methyl, tetraacetate and Mannopyranoside, methyl, tetraacetate, .beta.-D- [2]. The designation Methyl 2,3,4,6-tetra-O-acetyl-.beta.-D-mannopyranoside is frequently used in research publications [2].
Regional nomenclature variations include the Chinese designation 甲基-2,3,4,6-O-四乙酰基-b-D-吡喃甘露糖苷 [1] [11]. Commercial suppliers often use abbreviated forms such as Methyl-2,3,4,6-tetra-O-acetyl-β-D-mannopyranoside [2] [5].
| Synonym Category | Alternative Designations |
|---|---|
| Standard Chemical Names | Methyl beta-D-Mannopyranoside Tetraacetate [1] [2] |
| Methyl 2,3,4,6-tetra-O-acetyl-beta-D-mannopyranoside [2] | |
| Database Variations | Methyl .beta.-D-mannopyranoside tetraacetate [2] |
| .beta.-D-Mannopyranoside, methyl, tetraacetate [2] | |
| Regional Nomenclature | 甲基-2,3,4,6-O-四乙酰基-b-D-吡喃甘露糖苷 [1] |
Methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside is assigned the Chemical Abstracts Service registry number 5019-25-0 [1] [2] [5]. This Chemical Abstracts Service number serves as the primary identifier across chemical databases and literature [17]. The compound is catalogued in PubChem with the Compound Identifier 10926528 [2].
The MDL number for this compound is MFCD00270044 [1] [25]. In the Reaxys database system, it carries identifiers that facilitate literature searching and chemical structure queries [2]. The compound is also registered with the Nikkaji Number J129.605A [2].
Additional database identifiers include various supplier-specific catalog numbers such as MM04927 and MM70926 [2]. The InChI Key for database searching is UYWUMFGDPBMNCA-NIFZNCRKSA-N [2] [6] [8]. The compound has been assigned the research chemical designation NSC 1963 in certain databases [1] [2] [11].
| Database/Registry | Identifier |
|---|---|
| Chemical Abstracts Service Registry Number | 5019-25-0 [1] [2] |
| PubChem Compound Identifier | 10926528 [2] |
| MDL Number | MFCD00270044 [1] [25] |
| Nikkaji Number | J129.605A [2] |
| InChI Key | UYWUMFGDPBMNCA-NIFZNCRKSA-N [2] |
| NSC Number | 1963 [1] [2] |
Methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside belongs to the fundamental classification of carbohydrates as a monosaccharide derivative [17] [39]. Specifically, it is classified as a hexose derivative, indicating its derivation from a six-carbon sugar [36] [37] [39]. The parent compound mannose is an aldohexose, characterized by the presence of an aldehyde functional group and six carbon atoms [36] [37] [39].
Within the broader carbohydrate taxonomy, this compound is categorized as a glycoside, specifically a methyl glycoside of mannose [2] [17]. The compound represents a protected form of the naturally occurring sugar mannose, with acetyl groups serving as protecting groups at the 2, 3, 4, and 6 positions [1] [5]. This classification places it within the subset of acetylated sugar derivatives commonly used in carbohydrate chemistry [5] [42].
The compound is further classified as a mannopyranoside due to its six-membered pyranose ring structure [2] [35]. As a D-sugar derivative, it maintains the stereochemical configuration characteristic of naturally occurring carbohydrates [35] [38]. The beta anomeric configuration at the anomeric carbon distinguishes it from its alpha counterpart [30] [31] [35].
| Classification Level | Category |
|---|---|
| Primary Class | Carbohydrate [17] |
| Secondary Class | Monosaccharide Derivative [39] |
| Tertiary Class | Hexose Derivative [36] [37] |
| Quaternary Class | Aldohexose Derivative [36] [37] |
| Specific Type | Mannopyranoside [35] |
| Functional Type | Methyl Glycoside [2] |
| Protection Status | Acetylated Sugar Derivative [5] |
The stereochemical designation of Methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside follows established carbohydrate nomenclature conventions [1] [2]. The "D" designation indicates that the compound belongs to the D-series of sugars, determined by the configuration at the highest-numbered chiral carbon [35] [38]. This D-configuration is consistent with naturally occurring mannose and most biological carbohydrates [35].
The "b" or "beta" designation refers to the anomeric configuration at carbon-1 [30] [31]. In the beta anomer, the anomeric hydroxyl group (or in this case, the methoxy group) is positioned cis to the C6 carbon, extending above the plane of the pyranose ring [30]. This beta configuration contrasts with the alpha anomer, where the anomeric substituent would be trans to C6 [29] [30].
The complete stereochemical notation (2R,3R,4S,5S,6R) provides absolute configuration assignments for each chiral center [1] [2]. The R and S designations follow the Cahn-Ingold-Prelog priority rules [1]. Carbon-2 and carbon-3 are assigned R configuration, while carbon-4 and carbon-5 carry S configuration, and carbon-6 (the anomeric carbon) has R configuration [1] [2].
The stereochemical relationships can be expressed through multiple notation systems. The International Union of Pure and Applied Chemistry condensed notation for the carbohydrate portion is b-Man1Me2Ac3Ac4Ac6Ac [2]. This notation efficiently communicates the beta anomeric linkage, mannose backbone, methyl substitution at the anomeric position, and acetyl protection at positions 2, 3, 4, and 6 [2].
| Stereochemical Element | Designation | Description |
|---|---|---|
| Sugar Series | D- [35] | D-series configuration |
| Anomeric Configuration | beta (b) [30] [31] | Beta anomeric linkage |
| Absolute Configuration | (2R,3R,4S,5S,6R) [1] [2] | Complete stereochemical assignment |
| International Union of Pure and Applied Chemistry Condensed | b-Man1Me2Ac3Ac4Ac6Ac [2] | Carbohydrate-specific notation |
Methyl 2,3,4,6-Tetra-O-acetyl-β-D-mannopyranoside possesses the molecular formula C₁₅H₂₂O₁₀ with a molecular weight of 362.33 g/mol [1] [2] [3]. The compound is systematically named as [(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-methoxyoxan-2-yl]methyl acetate according to International Union of Pure and Applied Chemistry nomenclature [1] [2]. This peracetylated mannose derivative is assigned CAS number 5019-25-0 and PubChem compound identifier 10926528 [1] [2] [3].
The molecular composition comprises fifteen carbon atoms, twenty-two hydrogen atoms, and ten oxygen atoms, distributed among the core mannopyranose ring system and the protective acetyl groups [1] [2]. The structure contains zero hydrogen bond donors and ten hydrogen bond acceptors, reflecting the complete acetylation of all hydroxyl groups present in the parent mannose molecule [1]. The compound exhibits ten rotatable bonds, primarily associated with the acetyl substituents, contributing to its conformational flexibility [1]. The exact mass has been determined as 362.12129689 Da through high-resolution mass spectrometry [1].
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₂O₁₀ |
| Molecular Weight | 362.33 g/mol |
| CAS Number | 5019-25-0 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 10 |
| Rotatable Bonds | 10 |
| Exact Mass | 362.12129689 Da |
The two-dimensional structural representation reveals the β-D-mannopyranose core with methoxy substitution at the anomeric carbon (C1) and acetyl protection at positions C2, C3, C4, and C6 [1] [2] [3]. The systematic molecular identifier string (SMILES) is represented as: CC(=O)OC[C@@H]1C@HOC(=O)C [1] [2].
The stereochemical configuration at each carbon center follows the D-mannose template with specific modifications. The anomeric carbon C1 adopts the β-configuration with (R)-stereochemistry, bearing a methoxy group in equatorial orientation [1] [2]. Carbon atoms C2, C3, and C4 each carry acetyl substituents, while C6 bears an acetoxymethyl group [1] [2] [3]. The InChI key UYWUMFGDPBMNCA-NIFZNCRKSA-N provides a unique computational identifier for this specific stereoisomer [1] [2] [3].
| Position | Configuration | Substituent | Orientation |
|---|---|---|---|
| C1 (Anomeric) | β (R) | Methoxy | Equatorial |
| C2 | R | Acetoxy | Axial |
| C3 | S | Acetoxy | Equatorial |
| C4 | S | Acetoxy | Equatorial |
| C6 | R | Acetoxymethyl | Gauche-gauche |
The three-dimensional structure of Methyl 2,3,4,6-Tetra-O-acetyl-β-D-mannopyranoside has been extensively characterized through X-ray crystallography and computational analysis [4] [5] [6]. The molecule adopts a well-defined spatial arrangement dominated by the chair conformation of the pyranose ring and specific orientations of the acetyl protecting groups [5] [6].
Conformational analysis reveals that the compound exhibits ⁴C₁ chair conformation as the predominant ring pucker, characteristic of β-D-mannopyranose derivatives [7] [5] [6]. The overall molecular geometry is stabilized by a combination of stereoelectronic effects, steric interactions, and intramolecular hydrogen bonding patterns [8] [9] [10]. The chair conformation minimizes steric clashes between substituents while maximizing favorable stereoelectronic interactions [9] [10].
The three-dimensional arrangement shows distinct spatial relationships between the acetyl groups and the ring system. Each acetyl substituent adopts a preferred orientation that optimizes both local sterics and electronic interactions [5] [11] [12]. The methoxy group at the anomeric position exhibits characteristic β-anomeric geometry with specific torsional preferences [4] [13] [14].
| Bond Type | Length/Angle | Reference |
|---|---|---|
| C1-O1 (anomeric) | 1.421(3) Å | Crystal structure analysis |
| C1-O5 (ring) | 1.432(3) Å | Crystal structure analysis |
| C2-O2 (acetyl) | 1.451(3) Å | Acetylation effect (+0.02 Å) |
| C3-O3 (acetyl) | 1.449(3) Å | Acetylation effect (+0.02 Å) |
| C4-O4 (acetyl) | 1.447(3) Å | Acetylation effect (+0.02 Å) |
| C6-O6 (acetyl) | 1.459(3) Å | Acetylation effect (+0.02 Å) |
The pyranose ring of Methyl 2,3,4,6-Tetra-O-acetyl-β-D-mannopyranoside exhibits the characteristic ⁴C₁ chair conformation as determined through crystallographic studies and Cremer-Pople puckering analysis [7] [5] [15]. This conformation represents the thermodynamically most stable arrangement for the six-membered ring system [16] [17] [15].
Cremer-Pople puckering parameters provide quantitative description of the ring geometry. The puckering amplitude Q = 0.568(2) Å indicates significant deviation from planarity, while the polar angle θ = 5.1(2)° confirms the chair-type pucker [7] [15]. The azimuthal angle φ = 218(3)° specifies the precise orientation of the puckering relative to the ring atoms [7] [15]. These parameters place the ring conformation clearly within the ⁴C₁ chair region of the puckering sphere [15] [18].
The chair conformation positions carbon atoms C2 and C3 in equatorial orientations, while C5 adopts an axial position [19] [20] [21]. This arrangement minimizes 1,3-diaxial interactions and provides optimal geometries for acetyl group attachment [7] [19]. The ring oxygen O5 participates in the chair framework, maintaining the characteristic tetrahedral geometry around each ring carbon [7] [6].
| Parameter | Value | Description |
|---|---|---|
| Q (Puckering Amplitude) | 0.568(2) Å | Magnitude of ring deviation from planarity |
| θ (Theta) | 5.1(2)° | Polar angle indicating pucker type |
| φ (Phi) | 218(3)° | Azimuthal angle specifying pucker direction |
| Conformation Type | ⁴C₁ Chair | Standard chair conformation for β-D-mannopyranose |
The acetyl groups in Methyl 2,3,4,6-Tetra-O-acetyl-β-D-mannopyranoside adopt highly specific conformational preferences determined by stereoelectronic effects and steric considerations [5] [11] [12]. Each acetyl substituent exhibits characteristic torsional geometry that optimizes both local and global molecular stability [5] [22] [12].
The O2-acetyl group adopts a syn conformation where the carbonyl oxygen eclipses the C2-H2 bond [5] [11] [12]. This arrangement facilitates optimal orbital overlap between the n(O) lone pair and the σ*C-H antibonding orbital, providing stereoelectronic stabilization [8] [23] [10]. The O3-acetyl group preferentially adopts a gauche conformation that bisects the H-C-H bond angle, minimizing steric interactions with adjacent substituents [5] [11] [12].
The O4-acetyl group demonstrates syn geometry similar to the O2 position, with the carbonyl oxygen eclipsing the C4-H4 bond [5] [11] [12]. This conformation is particularly favored due to the equatorial positioning of both flanking groups, reducing steric hindrance [11] [12]. The O6-acetyl group exhibits greater conformational flexibility due to the increased degrees of freedom in the exocyclic position, adopting variable gauche-gauche arrangements around the C5-C6 bond [5] [22] [6].
| Acetyl Position | Preferred Conformation | C-H...O=C Relationship | Torsion Angle Range | Stabilization Factor |
|---|---|---|---|---|
| O2-Acetyl | Syn | Eclipsing | ±30° | Stereoelectronic |
| O3-Acetyl | Gauche | Bisecting H-C-H | 60° ± 30° | Steric minimization |
| O4-Acetyl | Syn | Eclipsing | ±30° | Stereoelectronic |
| O6-Acetyl | Variable | Gauche-gauche | ±60° | Conformational flexibility |
The β-anomeric configuration of Methyl 2,3,4,6-Tetra-O-acetyl-β-D-mannopyranoside exhibits distinctive stereoelectronic characteristics that significantly influence molecular stability and reactivity [24] [14] [25] [8]. The β-anomer features the methoxy substituent positioned equatorially at the anomeric carbon C1, contrasting with the axial orientation observed in the corresponding α-anomer [24] [14] [25].
The anomeric effect plays a crucial role in stabilizing the β-configuration through stereoelectronic interactions between the ring oxygen lone pairs and the C1-O1 antibonding orbital [25] [8] [9] [10]. This stabilization manifests as a preference for the axial orientation of electronegative substituents at the anomeric position, although in this β-anomer the methoxy group adopts equatorial geometry [25] [8]. The exo-anomeric effect provides additional stabilization through interactions between the methoxy oxygen lone pairs and the C1-O5 antibonding orbital [10].
Nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns consistent with β-anomeric geometry [14] [26]. The anomeric proton exhibits distinctive coupling patterns and chemical shifts that distinguish it from the corresponding α-anomer [14] [26]. The β-configuration is thermodynamically favored in aqueous solution, representing approximately 64% of the equilibrium mixture for unsubstituted glucose derivatives [24] [14].
Mass spectrometry fragmentation patterns demonstrate stereoelectronic control over bond cleavage pathways [27] [28]. The β-anomeric geometry influences the preferential cleavage of specific bonds during mass spectral analysis, providing diagnostic information about stereochemical configuration [27] [28]. These stereoelectronic effects extend beyond simple stability considerations to influence chemical reactivity and biological recognition [9] [10] [28].
Crystal structure determination of Methyl 2,3,4,6-Tetra-O-acetyl-β-D-mannopyranoside reveals detailed three-dimensional atomic arrangements and intermolecular packing characteristics [4] [5] [6]. The compound crystallizes in specific space groups with well-defined unit cell parameters that reflect the molecular symmetry and packing efficiency [7] [6] [29].
Crystallographic analysis demonstrates that the molecular conformation observed in the solid state closely corresponds to the solution-phase structure determined by nuclear magnetic resonance spectroscopy [4] [13] [5]. The crystal packing is stabilized by a network of weak intermolecular hydrogen bonds involving acetyl carbonyl oxygens and ring hydrogens [5] [30] [6]. These interactions create extended two-dimensional and three-dimensional hydrogen bonding patterns that contribute to crystal stability [7] [5] [6].
The absolute configuration has been confirmed through anomalous dispersion methods during X-ray crystallographic analysis [30] [31]. The Flack parameter values consistently support the expected stereochemical assignment based on the synthetic pathway [30] [31]. Unit cell dimensions typically range from a = 9.2-9.4 Å, b = 9.3-9.8 Å, and c = 9.9-10.0 Å depending on the specific crystal form and temperature [7] [6] [29].
Thermal ellipsoid plots reveal anisotropic displacement parameters that indicate the relative mobility of different molecular segments [7] [5] [6]. The acetyl groups generally exhibit higher thermal motion compared to the rigid pyranose ring, reflecting their greater conformational flexibility [5] [11] [12]. Crystal structure analysis provides precise bond lengths and angles that serve as benchmarks for computational studies and structure-activity relationship investigations [4] [5] [6].